

Application Notes and Protocols for the Quantitative Analysis of 2-Methylindoline

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Compound of Interest		
Compound Name:	2-Methylindoline	
Cat. No.:	B143341	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **2-Methylindoline** in various matrices. The protocols are intended to serve as a comprehensive guide for researchers and professionals in drug development and quality control. The methods described herein are based on established analytical techniques and provide a framework for method validation and routine analysis.

Analytical Methods Overview

The quantification of **2-Methylindoline** can be effectively achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

- High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. When coupled with a UV detector, it offers a robust method for the analysis of 2-Methylindoline.
- Gas Chromatography (GC): A powerful technique for the separation and analysis of volatile compounds. When combined with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and selectivity for the determination of 2-Methylindoline.



Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions. Method validation should be performed to establish performance characteristics in your laboratory.

Parameter	HPLC-UV	GC-FID	GC-MS
**Linearity (R²) **	> 0.998	> 0.99	> 0.999
Limit of Detection (LOD)	0.015 μg/mL	3.5 mg/L (in solution)	Lower than GC-FID
Limit of Quantification (LOQ)	0.05 μg/mL	0.8 mg/m³ (in air)	Lower than GC-FID
Accuracy (% Recovery)	98-102%	Not Specified	95-105% (Typical)
Precision (%RSD)	< 2%	Not Specified	< 5% (Typical)

Experimental Protocols High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a method for the analysis of indoline and other indole derivatives and is suitable for the quantification of **2-Methylindoline**.[1][2][3]

1.1. Instrumentation and Materials

- HPLC system with a UV/Vis detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size)[1]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)



- Trifluoroacetic acid (TFA)
- Ultrapure water
- 2-Methylindoline reference standard
- Syringe filters (0.45 μm)

1.2. Chromatographic Conditions

- Mobile Phase: Isocratic elution with a mixture of Methanol and 0.1% TFA in water. A typical starting ratio is 60:40 (Methanol:0.1% TFA). The ratio can be optimized to achieve the desired retention time and peak shape.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 280 nm[1]
- Injection Volume: 20 μL

1.3. Standard and Sample Preparation

- Standard Stock Solution: Accurately weigh and dissolve a known amount of 2 Methylindoline reference standard in methanol to prepare a stock solution of 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 μg/mL to 50 μg/mL.
- Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances. All samples and standards should be filtered through a 0.45 μm syringe filter before injection.

1.4. Analysis and Quantification



- Inject the calibration standards and the prepared samples into the HPLC system.
- Identify the **2-Methylindoline** peak in the sample chromatograms by comparing the retention time with that of the reference standard.
- Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
- Determine the concentration of **2-Methylindoline** in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID) / Mass Spectrometry (MS)

This protocol is based on a partially evaluated OSHA method for a related compound and general principles of GC-MS analysis.[4] It is suitable for the analysis of **2-Methylindoline** in air or in solution.

2.1. Instrumentation and Materials

- Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
- Capillary column suitable for amine analysis (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness)
- Helium (carrier gas)
- Methanol (GC grade)
- · 2-Methylindoline reference standard
- Sodium hydroxide

2.2. Chromatographic Conditions

- Injector Temperature: 250 °C
- Oven Temperature Program:



- o Initial temperature: 60 °C, hold for 2 minutes
- Ramp to 280 °C at 10 °C/min
- Hold at 280 °C for 5 minutes
- Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
- Detector Temperature (FID): 300 °C
- MS Interface Temperature (if applicable): 280 °C
- MS Scan Range (if applicable): m/z 40-300
- 2.3. Standard and Sample Preparation
- Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methylindoline in methanol.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol.
- Sample Preparation (for liquid samples): For acidic samples, neutralize with a sodium hydroxide solution. Dilute the sample with methanol to a suitable concentration.
- Sample Preparation (for air samples): Air samples can be collected by drawing a known
 volume of air through a sorbent tube (e.g., XAD-7 coated with phosphoric acid). The analytes
 are then desorbed from the tube using a suitable solvent like methanol. The eluate can be
 directly injected or further diluted.

2.4. Analysis and Quantification

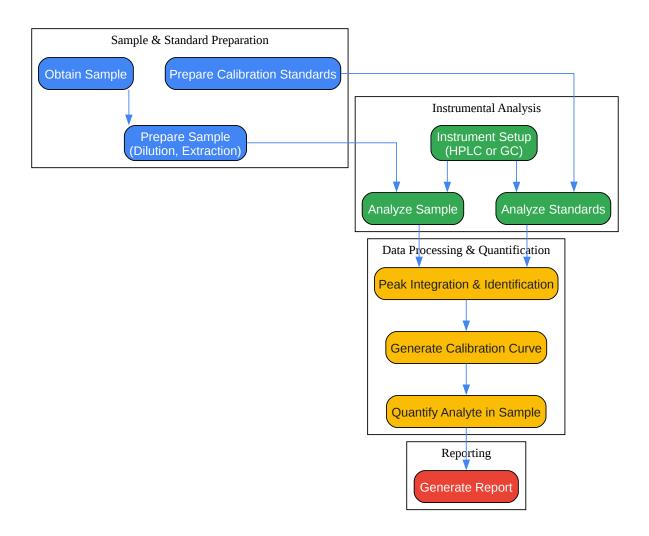
- Inject the standards and prepared samples into the GC system.
- For GC-FID, identify the 2-Methylindoline peak based on its retention time. For GC-MS, identification can be confirmed by comparing the mass spectrum of the peak with a reference spectrum.[4]



- Create a calibration curve by plotting the peak area (FID) or the area of a characteristic ion (MS) against the concentration of the standards.
- Quantify **2-Methylindoline** in the samples using the calibration curve.

Visualizations

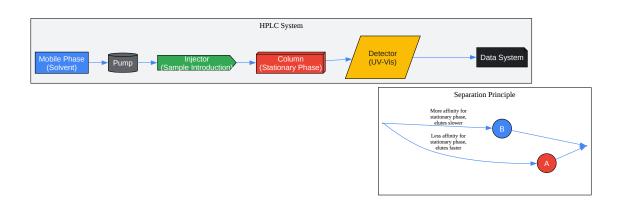




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Caption: General workflow for the quantification of **2-Methylindoline**.





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Caption: Principle of High-Performance Liquid Chromatography (HPLC).

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